7H-Dibenzo(c,g)carbazol-2-ol

Description

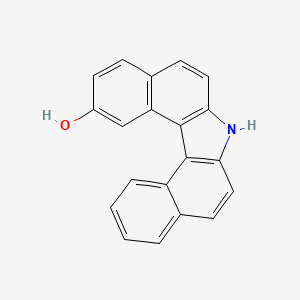

Structure

3D Structure

Properties

CAS No. |

78448-08-5 |

|---|---|

Molecular Formula |

C20H13NO |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol |

InChI |

InChI=1S/C20H13NO/c22-14-8-5-13-7-10-18-20(16(13)11-14)19-15-4-2-1-3-12(15)6-9-17(19)21-18/h1-11,21-22H |

InChI Key |

KOSCHMYFTCZOQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O |

Origin of Product |

United States |

Environmental Occurrence and Mechanistic Degradation Pathways of 7h Dibenzo C,g Carbazole

Occurrence in Environmental Matrices and Combustion Byproducts

Direct detection of 7H-Dibenzo(c,g)carbazol-2-ol in environmental matrices is not widely documented. However, its occurrence can be inferred from the presence of its parent compound, 7H-Dibenzo(c,g)carbazole (DBC). DBC is a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) that is not produced commercially. nih.gov Its release into the environment is primarily as a byproduct of incomplete combustion of organic materials. researchgate.netresearchgate.net

Sources of DBC, and therefore potential indirect sources of this compound through biotransformation, include:

Tobacco Smoke: DBC has been identified in cigarette smoke condensate. nih.goviarc.fr

Fossil Fuel Combustion: It is found in complex pyrolysis mixtures from fossil fuels, such as coal tar and coal distillates. nih.govoup.com

Industrial Emissions: Byproducts from industries utilizing combustion processes can release DBC into the atmosphere. concawe.eu

Environmental Contamination: DBC has been tentatively identified in marine sediments, particularly in areas with untreated domestic and industrial waste discharges. greenpeace.to

While DBC is found in these matrices, this compound itself is primarily formed as a metabolic byproduct following the uptake of DBC by organisms.

Photolytic Degradation Mechanisms in Aquatic Systems

Upon exposure to visible light in aqueous solutions, DBC has been shown to degrade, with one of the major photoproducts suggested to be a dihydroxylated DBC. researchgate.net Given that this compound is a hydroxylated form of DBC, it is plausible that it could be an intermediate in the photolytic degradation of DBC or undergo further photodegradation itself. The introduction of a hydroxyl group can alter the light absorption properties of the molecule, potentially influencing its photostability compared to the parent compound. However, without direct experimental data, the precise mechanisms and products of this compound photolysis remain to be elucidated.

The photolysis half-life of the parent compound, DBC, has been estimated under various aquatic conditions, as shown in the table below. These values highlight the potential importance of photolysis as a degradation route for DBC and, by extension, its derivatives in sunlit surface waters.

| Aquatic System | Estimated Half-life (hours) |

|---|---|

| River | 0.36 |

| Pond | 1.5 |

| Eutrophic Lake | 1.5 |

| Oligotrophic Lake | 0.5 |

Data derived from laboratory studies and environmental modeling. epa.gov

Biotransformation and Biodegradation Pathways in Environmental Systems

This compound is a known product of the biotransformation of 7H-Dibenzo(c,g)carbazole. nih.govnih.govoup.com The metabolism of DBC is a critical pathway for its potential detoxification or activation into more harmful substances. The primary enzymes involved in this process belong to the cytochrome P450 (CYP) family. oup.commedchemexpress.com

In vitro studies using liver microsomes from rats and mice have demonstrated that the metabolism of DBC yields several monohydroxylated derivatives, including 2-hydroxy-DBC (this compound). nih.govnih.gov Research has shown that different CYP enzymes exhibit distinct regioselectivity in the hydroxylation of DBC. For instance, CYP1A1 is primarily responsible for generating 1-OH, 2-OH, and (5+6)-OH-DBC, while CYP1A2 mainly produces (5+6)-OH-DBC, and CYP1B1 primarily forms 4-OH-DBC. researchgate.netoup.com

The formation of 2-OH-DBC has been consistently observed in various rat liver preparations. oup.com While it is often identified as a minor metabolite compared to 3-OH-DBC and 5-OH-DBC, its formation is a confirmed pathway. nih.govnih.gov The synthesis and characterization of 2-OH-DBC have been carried out to serve as an authentic standard for its identification in metabolic studies. oup.comacs.org

The table below summarizes the identified metabolites of DBC from in vitro studies, highlighting the role of biotransformation in the formation of this compound.

| Metabolite | Enzyme(s) Involved (where specified) | Relative Abundance (where specified) |

|---|---|---|

| 1-OH-DBC | CYP1A1 | Minor |

| 2-OH-DBC (this compound) | CYP1A1 | Minor/Trace |

| 3-OH-DBC | - | Major |

| 4-OH-DBC | CYP1B1 | - |

| 5-OH-DBC | - | Major |

| (5+6)-OH-DBC | CYP1A1, CYP1A2 | - |

| 3,4-dihydroxy-3,4-dihydro-DBC | - | Minor |

Data compiled from multiple metabolic studies. oup.comnih.govnih.gov

Information regarding the complete biodegradation of this compound in environmental systems is limited. The parent compound, DBC, is considered to be resistant to biodegradation. nih.gov This persistence suggests that its hydroxylated metabolites, including this compound, may also persist in the environment once formed. Fungi, such as Aspergillus flavus, have been shown to hydroxylate the simpler carbazole (B46965) molecule, producing 1-, 2-, and 3-hydroxycarbazoles, indicating a potential pathway for the microbial transformation of such compounds. oup.com

Sorption and Environmental Transport Processes

Direct experimental data on the sorption and environmental transport of this compound are not available. The environmental mobility of this compound is likely governed by its physicochemical properties, which can be inferred from its structure and the behavior of its parent compound, DBC.

DBC is an extremely hydrophobic molecule with a high octanol-water partition coefficient (log Kow) estimated at 5.58. nih.gov This high lipophilicity leads to very strong adsorption to soil and sediment. nih.gov Experimental studies have shown that DBC adsorbs strongly to various river sediments, resulting in high organic carbon-normalized partition coefficient (Koc) values, which indicate that it would be immobile in soil. nih.govepa.gov

The introduction of a hydroxyl group in this compound would be expected to increase its polarity and water solubility compared to DBC. This increased polarity would likely decrease its tendency to sorb to soil and sediment particles, making it potentially more mobile in the environment than its parent compound. However, as a large polycyclic aromatic compound, it would still be expected to have a significant affinity for organic matter in soil and sediment.

The table below presents the sorption data for the parent compound, 7H-Dibenzo(c,g)carbazole, which provides a baseline for estimating the behavior of its hydroxylated derivative.

| Sediment Source | Organic Carbon (%) | Soil/Water Distribution Constant (Kd) | Organic Carbon-Normalized Partition Coefficient (Koc) |

|---|---|---|---|

| Des Moines River | 0.08 | 32,600 | 40,800,000 |

| Coyote Creek | 1.9 | 18,500 | 970,000 |

| Searsville Lake | 5.0 | 27,600 | 550,000 |

Data from laboratory sorption studies. nih.gov

Due to its expected strong sorption to particulate matter, the transport of this compound in aquatic systems would likely be associated with suspended sediments. Volatilization from water is not expected to be a significant transport process for DBC, and the same is likely true for its less volatile hydroxylated derivative. nih.gov

Enzymatic Biotransformation and Metabolic Activation Mechanisms of 7h Dibenzo C,g Carbazole

Role of Cytochrome P450 Enzymes in Dibenzocarbazole (B1207471) Metabolism

The biotransformation of 7H-Dibenzo[c,g]carbazole (DBC), a potent carcinogen found in environmental pollutants like tobacco smoke and fossil fuel combustion products, is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. oup.comresearchgate.net These enzymes are critical in the initial metabolic steps, which can lead to either detoxification or bioactivation of the compound. oup.com Specifically, members of the CYP1 family, including CYP1A1, CYP1A2, and CYP1B1, have been identified as key players in the metabolism of DBC. oup.comresearchgate.net

Studies using human CYP enzymes have revealed distinct metabolic profiles. Human CYP1A1 primarily produces (5+6)-OH-DBC, followed by 3-OH-DBC, and smaller amounts of 1-OH, 4-OH, and 2-OH-DBC. oup.com Human CYP1A2 is more selective, yielding predominantly (5+6)-OH-DBC and 3-OH-DBC. oup.com In contrast, human CYP1B1 generates 4-OH-DBC as the major metabolite, followed by (5+6)-OH-DBC, 3-OH-DBC, and 1-OH-DBC. oup.com The formation of 4-OH-DBC is particularly significant as this metabolite is considered highly reactive and contributes to the formation of DNA adducts. oup.com

The expression and induction of these CYP enzymes are regulated by the Aromatic hydrocarbon receptor (AHR). oup.com The tissue-specific expression of CYP1A1, CYP1A2, and CYP1B1 significantly influences the metabolic fate of DBC. oup.com For instance, in the liver, CYP1A2 is mainly responsible for DBC metabolism in non-induced states, while CYP1A1 takes over in induced states. oup.com In the lungs of induced mice, CYP1B1, and to a lesser extent CYP1A1, are involved in DBC metabolism. oup.com This differential expression and activity of CYP enzymes across tissues can influence an individual's susceptibility to the carcinogenic effects of DBC. oup.com

Pyrrole (B145914) Nitrogen and Aromatic Ring Carbon Activation Pathways

The metabolic activation of 7H-Dibenzo[c,g]carbazole (DBC) can proceed through two main pathways: activation at the aromatic ring carbons and at the pyrrole nitrogen. researchgate.netresearchgate.net The more extensively studied and seemingly predominant pathway involves the oxidation of the aromatic rings. oup.comnih.gov This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of various hydroxylated metabolites. oup.comnih.govmedchemexpress.com

Computational studies, specifically quantum mechanical calculations, have provided insights into the regioselectivity of these reactions. nih.gov These studies suggest that the C5 position of the DBC molecule is a dominant site for metabolic attack by CYP1A1. nih.gov The same research indicates that the pyrrole nitrogen is unlikely to be directly involved in the metabolism mediated by this specific enzyme. nih.gov This electrophilic addition-rearrangement mechanism is a key process in the biotransformation of DBC. nih.gov

While direct oxidation of the pyrrole nitrogen has been considered a potential activation route, evidence suggests it is a minor pathway compared to ring oxidation. nih.govoup.com The formation of phenolic derivatives through the oxidation of the aromatic rings is the principal initial step in the metabolic cascade that can lead to the generation of more reactive and potentially carcinogenic species. medchemexpress.commedchemexpress.com

One-Electron Activation and Aldo-Keto Reductase Involvement in Metabolic Pathways

Beyond the direct oxidation by cytochrome P450 enzymes, other activation mechanisms contribute to the metabolic fate of 7H-Dibenzo[c,g]carbazole (DBC). One such pathway is one-electron oxidation, which results in the formation of a radical cation intermediate. nih.govoup.comresearchgate.net This mechanism has been shown to occur in vitro and in vivo in mouse liver, leading to the formation of unstable DNA adducts. nih.govoup.com However, quantitative analysis indicates that one-electron oxidation is a minor pathway for metabolic activation, accounting for a small percentage of the total DNA adducts formed. nih.govoup.com

A more significant subsequent pathway involves the action of aldo-keto reductases (AKRs). researchgate.netresearchgate.netacs.org These NAD(P)(H)-dependent oxidoreductases can catalyze the oxidation of monohydroxylated DBC metabolites, such as 3-OH-DBC and 4-OH-DBC, which are initially formed by CYP enzymes. researchgate.netacs.org This oxidation leads to the generation of highly reactive o-quinones. researchgate.net The AKR superfamily is diverse, with several members capable of this catalytic activity. mdpi.com This enzymatic step is crucial as it transforms the phenolic metabolites into electrophilic species that can readily react with cellular macromolecules. acs.orgnih.gov

Formation of Reactive Metabolites, Including o-Quinones, in Metabolic Activation

The metabolic activation of 7H-Dibenzo[c,g]carbazole (DBC) culminates in the formation of highly reactive metabolites that are responsible for its genotoxic effects. researchgate.netnih.gov A key class of these reactive species are o-quinones, such as DBC-3,4-dione. nih.govresearchgate.net These o-quinones are formed from the oxidation of phenolic precursors like 3-OH-DBC and 4-OH-DBC, a reaction that can be catalyzed by aldo-keto reductases. researchgate.netacs.org

DBC-3,4-dione is a reactive Michael acceptor, meaning it can readily react with nucleophiles, including DNA bases. nih.govresearchgate.net This reactivity leads to the formation of both stable and depurinating DNA adducts, which are lesions in the DNA that can lead to mutations if not repaired. nih.govmedchemexpress.com For example, DBC-3,4-dione has been shown to react with 2'-deoxycytidine (B1670253) to form adducts. nih.gov The formation of these adducts is considered a critical step in the initiation of carcinogenesis by DBC. nih.gov

In addition to o-quinones, other reactive intermediates can be formed. For instance, the nitro-derivative, 5-nitro-7H-dibenzo[c,g]carbazole, can be metabolically activated through two pathways: nitroreduction to form arylnitrenium ions that alkylate DNA, and ring oxidation by cytochrome P450 to produce epoxides and dihydrodiols. vulcanchem.com These various reactive metabolites underscore the complex and multifaceted nature of DBC's metabolic activation.

Photoactivation Mechanisms and Enhanced Chemical Reactivity

In addition to enzymatic metabolism, 7H-Dibenzo[c,g]carbazole (DBC) can be activated by light, a process known as photoactivation. researchgate.netresearchgate.net Exposure to ultraviolet (UV) radiation, particularly UVA, can enhance the toxicity of DBC and its derivatives. researchgate.net This photoactivation leads to an increase in chemical reactivity and can potentiate the cytotoxic and genotoxic effects of the compound. researchgate.net

The mechanism of photoactivation involves the absorption of light energy by the DBC molecule, which elevates it to an excited state. This excited molecule can then interact with molecular oxygen to generate reactive oxygen species (ROS). researchgate.net The formation of ROS can lead to oxidative damage to cellular components, including DNA. researchgate.net Studies have shown that co-exposure of human skin keratinocytes to UVA and DBC derivatives results in increased DNA strand breaks and oxidative DNA damage. researchgate.net

This photo-induced toxicity is a significant consideration for a compound like DBC, which is an environmental pollutant and therefore likely to be exposed to sunlight. researchgate.net The conversion of a relatively harmless chemical into a toxic photoproduct through this mechanism can amplify the adverse health effects associated with exposure to both the chemical and UVA radiation. researchgate.net

Molecular Interactions and Mechanistic Studies of 7h Dibenzo C,g Carbazole with Biological Systems

Formation of Covalent DNA Adducts by Dibenzocarbazole (B1207471) Metabolites

The formation of covalent DNA adducts is a critical step in the initiation of chemical carcinogenesis. Following metabolism, reactive forms of dibenzocarbazoles can bind to DNA, leading to mutations if not properly repaired.

Studies involving the topical application of DBC and its phenolic metabolites in mice have provided insights into the tissue-specific patterns of DNA adduct formation. nih.govnih.gov When 2-OH-DBC was applied to the skin of female CD-1 mice, DNA adducts were detected in both the liver and skin. nih.gov However, the adduct pattern elicited by 2-OH-DBC was qualitatively different from the patterns produced by the parent compound, DBC, and by the 3-OH-DBC and 4-OH-DBC metabolites. nih.gov

| Compound | Tissue(s) Studied | Relative DNA Adduct Levels Compared to Parent DBC | Key Findings |

|---|---|---|---|

| 7H-Dibenzo(c,g)carbazol-2-ol (2-OH-DBC) | Liver, Skin | Lower than 3-OH-DBC and 4-OH-DBC | Produces a unique DNA adduct pattern distinct from DBC and other major metabolites. nih.gov Plays a minor role in skin adduct formation. nih.gov |

| 3-OH-DBC | Liver, Skin, Lung | Higher than 2-OH-DBC and parent DBC in some tissues | Considered a proximate carcinogen in the liver. nih.gov Adduct pattern in liver is nearly identical to that of DBC. nih.gov |

| 4-OH-DBC | Liver, Skin, Lung | Higher than 2-OH-DBC and parent DBC in some tissues | Produces a unique DNA adduct pattern distinct from DBC. nih.gov |

Mechanisms of Gene Mutation Induction and DNA Damage

The mutagenic potential of this compound has been evaluated in various assays, with results indicating that its activity is highly dependent on the biological system used for testing.

In Ames mutagenicity assays using Salmonella typhimurium, hydroxylated derivatives of DBC, including 2-OH-DBC, were found to have higher mutagenic activities than the parent compound. acs.org This suggests that these metabolites are potent metabolic activation products. acs.org Specifically, 2-OH-DBC was identified as a direct-acting mutagen. acs.org

Conversely, a study using a co-cultivation system with rat liver cells and an epithelial cell line found that 2-OH-DBC was not mutagenic under the tested conditions, while the 3-OH-DBC and 13c-OH-DBC derivatives were. researchgate.net This highlights how different metabolic environments and cell types can influence the genotoxic outcome. Another study using the CHO/HGPRT assay to test various hydroxycarbazoles (not specific to the dibenzo structure) found that the position of the hydroxyl group was a key determinant of mutagenic activity, with the 2-hydroxy and 3-hydroxy isomers showing lower activity than the 1-hydroxy and 4-hydroxy isomers. oup.comoup.com

Further studies have explored nitrated versions of these phenolic metabolites. The synthesis of 2-OH-5-NO₂-DBC, a nitrated derivative of this compound, revealed that such compounds possess greater mutagenicity than the parent 5-nitro-DBC, particularly in S. typhimurium strain TA100. acs.orgacs.org This finding suggests that the genotoxicity of these compounds can be a result of complex metabolic activation pathways involving both nitroreduction and ring oxidation. acs.orgacs.org

| Assay System | Compound | Result | Notes |

|---|---|---|---|

| Salmonella typhimurium (Ames Test) | This compound | Mutagenic | Showed higher mutagenic activity than the parent compound, DBC. acs.org Identified as a direct-acting mutagen. acs.org |

| Rat Liver Cell Co-cultivation | This compound | Not Mutagenic | In the same assay, 3-OH-DBC and 13c-OH-DBC were found to be mutagenic. researchgate.net |

| Salmonella typhimurium (Ames Test) | 2-OH-5-NO₂-DBC | Mutagenic | Possessed greater mutagenicity than the parent 5-nitro-DBC. acs.orgacs.org |

Interactions with Cytochrome P450 Enzyme Active Sites and Binding Modes

The metabolism of 7H-dibenzo[c,g]carbazole is fundamentally linked to the action of cytochrome P450 (CYP) enzymes, which are responsible for its conversion into phenolic metabolites like this compound. medchemexpress.commedchemexpress.com The specific CYP isoforms involved play a pivotal role in determining the metabolic profile and subsequent tissue-specific toxicity. tandfonline.com

Human CYP1A1 is a key enzyme in the metabolism of the parent compound, DBC. nih.govresearchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the metabolic mechanism of DBC within the active site of CYP1A1. nih.govresearchgate.net These studies indicate that DBC binds to the CYP1A1 active site in at least two different modes, anchored by hydrogen bonds with specific amino acid residues such as Asp320 or Ser116. nih.gov One of these binding conformations is considered "reactive," positioning the C5 carbon of DBC as the dominant site for metabolism via an electrophilic addition-rearrangement mechanism. nih.gov This process leads to the formation of phenolic metabolites.

While these studies provide a detailed view of how the parent compound DBC interacts with CYP enzymes, there is limited direct research on the interaction of the metabolite this compound itself with the CYP active site. The existing literature primarily characterizes it as a product of CYP-mediated metabolism rather than a substrate for subsequent interactions.

Modulation of Cellular Metabolic Activation Capacity by Dibenzocarbazole Derivatives

For instance, studies have shown that hydroxy-DBCs, including 2-OH-DBC, can be further activated by liver S9 fractions, which contain a mixture of metabolic enzymes. acs.org This indicates that while they are metabolites themselves, they can also serve as substrates for further bioactivation. One proposed pathway involves the further oxidation of DBC phenols to form reactive o-quinones. researchgate.net Specifically, it is hypothesized that monohydroxylated DBC derivatives can be oxidized by aldo-keto reductases to yield DBC-o-quinones, which can then form DNA adducts. researchgate.net

The introduction of other functional groups, such as a nitro group, onto the 2-hydroxy-DBC structure also significantly alters its metabolic fate. The enhanced mutagenicity of nitrated hydroxy-DBCs points to combined activation pathways, where both the nitro group is reduced (forming a reactive arylnitrenium ion) and the aromatic ring system is oxidized. acs.orgacs.org The presence and position of the hydroxyl group on the dibenzocarbazole scaffold can influence which of these pathways predominates, thereby modulating the compound's ultimate genotoxic potential. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies in 7h Dibenzo C,g Carbazole Research

Ultraviolet-Visible Spectroscopy Applications in Metabolite Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the initial identification and characterization of DBC and its metabolites. The extensive π-conjugated system of the dibenzocarbazole (B1207471) structure gives rise to characteristic absorption bands in the UV-Vis region. The parent compound, 7H-Dibenzo[c,g]carbazole, exhibits distinct absorption maxima that are indicative of its electronic structure.

When DBC undergoes metabolic transformation to form hydroxylated derivatives like 7H-Dibenzo[c,g]carbazol-2-ol, the introduction of the hydroxyl group (-OH) acts as an auxochrome. This functional group can cause a bathochromic (red) shift or hypsochromic (blue) shift in the absorption maxima and may alter the intensity of the absorption bands. By comparing the UV-Vis spectrum of a suspected metabolite with that of the parent compound and synthetic standards of known hydroxylated isomers, researchers can gain preliminary evidence of metabolic conversion and the nature of the modification. nih.gov Identification is achieved by matching the spectral profiles of metabolites isolated from biological systems with those of authentic standards. nih.gov

Table 1: Representative UV-Vis Absorption Maxima for Carbazole-based Compounds

| Compound | Solvent/Conditions | Absorption Maxima (λmax) |

|---|---|---|

| Carbazole (B46965) | Thin Film | ~300 nm (π-π* transition), >350 nm (n-π* transition) researchgate.net |

This table illustrates typical absorption regions for the carbazole chromophore. Specific values for 7H-Dibenzo[c,g]carbazol-2-ol would require experimental determination but are expected to be in a similar range with shifts due to the hydroxyl group.

Infrared and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

For the unambiguous determination of molecular structure, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the analysis of 7H-Dibenzo[c,g]carbazol-2-ol, the IR spectrum would be expected to show characteristic absorption bands confirming its structure:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the amine group in the carbazole ring.

Aromatic C-H Stretch: Signals typically appearing above 3000 cm⁻¹.

C=C Aromatic Stretch: A series of bands in the 1400-1600 cm⁻¹ region.

The presence and position of these bands, particularly the O-H stretch, when compared to the spectrum of the parent DBC, confirm the hydroxylation of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 7H-Dibenzo[c,g]carbazol-2-ol would show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The precise chemical shifts and coupling constants of these protons are highly sensitive to their electronic environment. The introduction of a hydroxyl group at the C-2 position would cause significant changes in the chemical shifts of adjacent protons compared to the parent DBC, allowing for the exact localization of the substituent.

¹³C NMR: The carbon NMR spectrum provides the chemical shift for each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-2) would exhibit a characteristic downfield shift, providing definitive evidence for the position of hydroxylation.

Complete characterization of hydroxylated DBC derivatives like 2-OH-DBC is accomplished using high-resolution NMR. nih.gov

Table 2: Characteristic Spectroscopic Data for Hydroxylated Carbazoles

| Technique | Functional Group / Atom | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| FT-IR | O-H Stretch (Phenolic) | 3200 - 3600 cm⁻¹ |

| FT-IR | N-H Stretch (Carbazole) | ~3210 cm⁻¹ for 4-hydroxy carbazole researchgate.net |

| ¹H NMR | Aromatic Protons | 7.0 - 9.0 ppm |

This table provides generalized data for hydroxylated carbazole structures. The precise values for 7H-Dibenzo[c,g]carbazol-2-ol would need to be determined experimentally.

Fluorescence Spectroscopy for Characterization of Derivatives and Metabolites

Fluorescence spectroscopy is a highly sensitive technique used for the detection and quantification of DBC and its metabolites. nih.gov The fused aromatic ring system of these compounds makes them naturally fluorescent. The fluorescence properties (excitation and emission maxima, quantum yield) are highly dependent on the molecular structure and the position of substituents.

Metabolites such as 1-OH-, 3-OH-, and 5-OH-DBC have been identified by matching their fluorescence spectra with those of synthetically created standards. nih.gov A particularly effective method is Synchronous Fluorescence Spectroscopy (SFS) , which simplifies the spectra by simultaneously scanning both the excitation and emission monochromators at a constant wavelength interval. This technique produces a single, sharp peak for each compound, which is highly useful for identifying components in a complex mixture of metabolites. nih.gov The combination of HPLC separation followed by SFS detection provides a powerful, non-radiometric method for both identifying and quantifying DBC metabolites. nih.gov

Table 3: Fluorescence Spectroscopy Applications

| Method | Application | Key Finding |

|---|---|---|

| Conventional Fluorescence | Identification of Metabolites | Fluorescence spectra of major DBC metabolites matched synthetic standards of 1-OH-, 3-OH-, and 5-OH-DBC. nih.gov |

| Synchronous Fluorescence (SFS) | Identification and Quantification | Produces a single, characteristic peak for each metabolite, simplifying identification in mixtures. nih.gov |

High-Performance Liquid Chromatography for Separation and Purification of Dibenzocarbazole Compounds

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and purification of DBC and its metabolites from complex biological or environmental samples. oup.com Given the non-polar nature of the parent DBC and the increased polarity of its hydroxylated metabolites, reversed-phase HPLC (RP-HPLC) is the most commonly employed method.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a gradient of methanol or acetonitrile in water. The separation is based on the differential partitioning of the analytes between the two phases.

7H-Dibenzo[c,g]carbazole (DBC): Being highly non-polar, it interacts strongly with the C18 column and thus has a longer retention time.

Hydroxylated Metabolites (e.g., 7H-Dibenzo[c,g]carbazol-2-ol): The presence of the polar -OH group reduces the compound's affinity for the stationary phase, leading to earlier elution and shorter retention times compared to the parent DBC.

The ability of HPLC to resolve different hydroxylated isomers (e.g., 1-OH, 2-OH, 3-OH-DBC) is critical, as their biological activities can vary significantly. oup.com The fractions collected from the HPLC can then be subjected to further spectroscopic analysis for definitive identification. nih.govnih.gov

Table 4: Typical RP-HPLC Method for DBC Metabolite Separation

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with methanol/water or acetonitrile/water oup.com |

| Detection | UV-Vis or Fluorescence Detector |

Mass Spectrometric Procedures for Metabolite Identification and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound. It is a definitive method for confirming the identity of metabolites.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy. For 7H-Dibenzo[c,g]carbazol-2-ol (C₂₀H₁₃NO), the expected molecular weight is approximately 283.10 g/mol , which is 16 mass units higher than the parent DBC (C₂₀H₁₃N, ~267.10 g/mol ), corresponding to the addition of one oxygen atom. This mass shift is a clear indication of monohydroxylation.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. The molecular ion of the metabolite is isolated and fragmented, and the resulting fragmentation pattern provides clues about the location of the hydroxyl group. The specific fragmentation pattern of 7H-Dibenzo[c,g]carbazol-2-ol would be unique compared to other isomers (e.g., the 1-ol or 3-ol), allowing for unambiguous structural confirmation.

The coupling of HPLC with mass spectrometry (HPLC-MS) is a particularly potent combination, allowing for the separation of metabolites in a mixture followed by their immediate mass analysis for identification and structural confirmation. nih.gov

Table 5: Mass Spectrometry Data for DBC and its Monohydroxylated Metabolite

| Compound | Molecular Formula | Exact Mass ( g/mol ) | Key Observation |

|---|---|---|---|

| 7H-Dibenzo[c,g]carbazole | C₂₀H₁₃N | 267.1048 | Parent compound mass. |

Computational and Theoretical Investigations of 7h Dibenzo C,g Carbazole Reactivity and Interactions

Molecular Docking and Molecular Dynamics Simulations of Enzyme Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of ligands to proteins.

In the context of 7H-Dibenzo(c,g)carbazole, these methods have been employed to investigate its interactions with various enzymes. For instance, a study on the metabolism of DBC by human cytochrome P450 1A1 (CYP1A1) used molecular docking and MD simulations to elucidate the binding modes of DBC within the enzyme's active site. nih.gov The results indicated that DBC binds to CYP1A1 in two primary modes, designated as mode 1 and mode 2, which are mainly driven by nonpolar solvation energies. nih.gov The stability of these binding modes is attributed to hydrogen bonds formed between DBC and specific amino acid residues: Asp320 in mode 1 and Ser116 in mode 2. nih.gov Further analysis revealed that only mode 1 represents a "reactive" conformation, conducive to metabolism. nih.gov

Another computational study evaluated a series of dibenzo derivatives, including 7H-Dibenzo(c,g)carbazole, for their potential to interact with the androgen receptor and the 5α-reductase enzyme, both of which are key targets in prostate cancer. galaxypub.coccij-online.org Molecular docking simulations were performed using the 4fdh protein as a model for the androgen receptor and the 7bw1 protein for 5α-reductase. galaxypub.coccij-online.org The study aimed to identify which derivatives could potentially inhibit these enzymes by comparing their binding affinities and interactions with known inhibitors like flutamide, dutasteride, and finasteride. galaxypub.coccij-online.org

Theoretical investigations have also explored the interaction of dibenzo derivatives with aldosterone (B195564) synthase. biointerfaceresearch.com The results from these docking studies suggested that certain dibenzo compounds could act as inhibitors of this enzyme, which is involved in blood pressure regulation. biointerfaceresearch.com

Quantum Mechanical Calculations of Metabolic Mechanisms and Energy Barriers

Quantum mechanical (QM) calculations provide a detailed understanding of chemical reactions at the electronic level, making them suitable for studying metabolic mechanisms and determining the energy barriers of these processes.

For 7H-Dibenzo(c,g)carbazole, QM calculations have been instrumental in clarifying its metabolic activation. nih.gov It is hypothesized that the carcinogenicity of DBC stems from its metabolic activation to reactive intermediates that can form DNA adducts. researchgate.net One proposed pathway involves the oxidation of DBC to o-quinones, which are reactive Michael acceptors. researchgate.net

A significant study combined MD simulations with QM calculations to investigate the metabolic mechanism of DBC by CYP1A1. nih.gov The QM calculations revealed that the metabolism of DBC predominantly occurs through an electrophilic addition-rearrangement mechanism. nih.gov This study calculated the energy barrier for this reaction to be 21.74 kcal/mol. nih.gov The calculations also identified the C5 position of the DBC molecule as the most probable site of metabolic attack, while concluding that the pyrrole (B145914) nitrogen is not involved in the metabolism. nih.gov These findings offer crucial insights into the biotransformation of DBC and the regioselectivity of its metabolism. nih.gov

Theoretical Modeling of Ligand-Protein Interactions (e.g., Androgen Receptor, 5α-reductase, Aldosterone Synthase)

Theoretical modeling encompasses a range of computational techniques to simulate and predict the interactions between ligands and proteins. This approach has been applied to understand how 7H-Dibenzo(c,g)carbazole and related compounds interact with key protein targets.

Androgen Receptor and 5α-Reductase: A computational study investigated the interaction of fifteen dibenzo derivatives with the androgen receptor (using the 4fdh protein model) and 5α-reductase (using the 7bw1 protein model). galaxypub.coccij-online.org The goal was to assess their potential as inhibitors for prostate cancer therapy. galaxypub.coccij-online.org The study used molecular docking to predict the binding modes and affinities of these compounds. galaxypub.coccij-online.org While the study included 7H-Dibenzo(c,g)carbazole (compound 12 in the study), the results highlighted other derivatives as having more promising interactions with the androgen receptor (compounds 9, 11, and 15) and 5α-reductase (compounds 2, 5, and 13). galaxypub.coccij-online.org The thermodynamic parameters from the docking analysis, such as the inhibition constant, suggested that some of these derivatives might have a stronger affinity for the protein surfaces than the reference drugs. galaxypub.coccij-online.org

Aldosterone Synthase: A theoretical study was conducted to evaluate the potential of ten dibenzo derivatives to interact with the aldosterone synthase enzyme surface. biointerfaceresearch.com This enzyme is a critical target for managing blood pressure. biointerfaceresearch.com The docking results indicated that several of the analyzed dibenzo derivatives could potentially act as inhibitors of aldosterone synthase, suggesting their potential as antihypertensive agents. biointerfaceresearch.com

Frontier Molecular Orbital Analysis in Photoexcitation and Reactivity Prediction

Frontier molecular orbital (FMO) theory is a key concept in quantum chemistry used to predict the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences a molecule's electronic transitions and reactivity.

In the study of carbazole (B46965) derivatives, FMO analysis is often used to understand their photophysical properties, which are relevant for applications in organic electronics such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net For instance, the design of new carbazole-based dyes for DSSCs involves tuning the HOMO and LUMO energy levels to facilitate efficient electron injection from the dye to the semiconductor's conduction band. researchgate.net

While specific FMO analysis data for 7H-Dibenzo(c,g)carbazol-2-ol was not found in the provided search results, the principles of FMO theory are broadly applied to the larger class of carbazole and dibenzocarbazole (B1207471) compounds. researchgate.net For example, a study on carbazole-based organic dyes for DSSCs used DFT calculations to determine the HOMO and LUMO energy levels of the designed molecules. researchgate.net This analysis helps in predicting the efficiency of charge transfer upon photoexcitation. researchgate.net Similarly, the electronic properties and reactivity of 7H-Dibenzo(c,g)carbazole and its derivatives are governed by their frontier orbitals. The distribution of these orbitals determines the most likely sites for electrophilic and nucleophilic attack, which is crucial for predicting metabolic pathways and the formation of DNA adducts. nih.gov

Structure Activity Relationship Sar and Derivative Research in Mechanistic Contexts for 7h Dibenzo C,g Carbazole

Influence of Substituent Position on Metabolic Pathways and Adduct Formation

The metabolic activation of 7H-Dibenzo(c,g)carbazole is a complex process initiated by monooxygenase-mediated hydroxylation, leading to the formation of various monohydroxylated derivatives. oup.com The position of this initial hydroxylation is a critical factor that dictates whether the metabolic pathway will lead to detoxification or to the formation of reactive electrophiles capable of binding to DNA.

Research has shown that hydroxylation can occur at several positions on the DBC molecule, including the 1-, 2-, 3-, 4-, 5-, and 6-positions. oup.comnih.gov Among these, 3-hydroxy-DBC (3-OH-DBC) and 4-hydroxy-DBC (4-OH-DBC) have been identified as particularly potent metabolites that lead to the formation of DNA adducts. nih.govresearchgate.netacs.org In contrast, hydroxylation at the 1-, 5-, and 6-positions does not appear to result in significant DNA adduct formation. nih.gov The case of 2-hydroxy-DBC (2-OH-DBC), the subject of this article, is more nuanced. While it is a known metabolite of DBC, its role in DNA adduction appears to be less pronounced than that of the 3- and 4-hydroxy isomers. oup.comnih.govacs.org

Studies have demonstrated that the DNA adduct pattern produced by the parent compound, DBC, in the liver is qualitatively similar to that produced by 3-OH-DBC, suggesting that 3-hydroxylation is a major pathway for the activation of DBC in this organ. nih.gov Conversely, the adduct patterns generated by 2-OH-DBC and 4-OH-DBC in the liver are different from that of DBC, indicating that these metabolites may be formed through different metabolic routes or that their subsequent activation pathways diverge. nih.gov

The formation of these phenolic metabolites is often a prerequisite for further activation. For instance, 3-OH-DBC and 4-OH-DBC can be further oxidized to form reactive o-quinones, which are capable of forming stable and unstable DNA adducts. researchgate.net The mutagenic activities of 2-OH-DBC, 3-OH-DBC, and 4-OH-DBC have been shown to be higher than that of the parent DBC, with the 3- and 4-hydroxy derivatives being further activated by the presence of S9, a liver enzyme fraction. acs.org

The following table summarizes the relative contribution of different hydroxylated DBC derivatives to DNA adduct formation.

| Compound | Relative DNA Adduct Formation | Key Findings |

| 3-Hydroxy-DBC | High | Produces higher levels of DNA adducts in skin, lung, and liver than DBC. nih.gov The adduct pattern in the liver is similar to that of the parent compound. nih.gov |

| 4-Hydroxy-DBC | High | Produces higher levels of DNA adducts in skin, lung, and liver than DBC. nih.gov |

| 2-Hydroxy-DBC | Lower than 3- and 4-isomers | Is a known metabolite of DBC. oup.com Produces a different adduct pattern in the liver compared to DBC. nih.gov |

| 1-, 5-, 6-, and 13-c-Hydroxy-DBC | None Detected | No DNA adducts were observed in any tissue for these compounds. nih.gov |

Tissue-Specific Differences in Metabolic Activation and Biological Interaction

The metabolic fate of 7H-Dibenzo(c,g)carbazole and its derivatives is not uniform throughout the body. Significant tissue-specific differences in metabolic activation and subsequent biological interactions have been observed, primarily due to the differential expression and activity of cytochrome P450 (CYP) enzymes in various organs. oup.comnih.gov

The liver is a primary site of DBC metabolism, exhibiting substantially higher levels of DBC-DNA adducts compared to other tissues. nih.govacs.org In mice, the levels of DBC-DNA adducts in the liver can be up to 25 times greater than in any other tissue. nih.gov This is attributed to the high concentration and activity of CYP enzymes in the liver. openeducationalberta.canih.gov Specifically, in non-induced mouse liver, CYP1A2 is the major enzyme responsible for DBC metabolism, while in induced liver, CYP1A1 plays the primary role. oup.com Human liver cells also metabolize DBC predominantly to phenols. researchgate.net

In contrast, the lung and skin also exhibit metabolic activity towards DBC, but the pathways and resulting adduct patterns differ from those in the liver. nih.govnih.gov In the lung, CYP1A1 and CYP1B1 are the key enzymes involved in DBC metabolism, particularly in induced states. oup.com Notably, lung CYP1B1 is associated with the formation of 4-OH-DBC, a potent metabolite leading to DNA adducts. oup.com This suggests a potential for high susceptibility to DBC-induced carcinogenesis in the lung, especially with low hepatic expression of CYP1A1 and CYP1A2. oup.com

Following topical application in mice, DBC produced two major adduct fractions in the skin, which were different from the adducts formed in the liver. nih.gov This indicates that the metabolic activation pathways of DBC in the skin and liver are distinct. nih.gov Furthermore, while 3-OH-DBC and 4-OH-DBC led to increased DNA adducts in the skin and lung, the adducts produced by these metabolites were different from those generated by the parent compound in the skin. nih.govnih.gov This suggests that while these hydroxylated derivatives are important, they may not be the sole contributors to the genotoxicity of DBC in the skin.

The table below illustrates the tissue-specific differences in the metabolic activation of DBC.

| Tissue | Predominant CYP Enzymes (Mouse) | Key Metabolic Outcomes |

| Liver | CYP1A2 (non-induced), CYP1A1 (induced) oup.com | High levels of DNA adducts. nih.govacs.org Metabolism leads predominantly to phenols. researchgate.net |

| Lung | CYP1A1 and CYP1B1 (induced) oup.com | Formation of 4-OH-DBC by CYP1B1. oup.com Different adduct profile from the liver. nih.gov |

| Skin | - | Different adduct profile from the liver. nih.gov |

Rational Design of Dibenzocarbazole (B1207471) Derivatives as Mechanistic Probes

The rational design of chemical derivatives plays a pivotal role in elucidating the complex mechanisms of action of compounds like 7H-Dibenzo(c,g)carbazole. By systematically modifying the structure of the parent molecule, researchers can create probes to investigate specific aspects of its metabolism, DNA binding, and carcinogenicity.

One approach involves the synthesis of specific metabolites, such as the various hydroxylated derivatives of DBC, to directly assess their biological activity. nih.gov By comparing the DNA adduct patterns and mutagenicity of these synthetic metabolites with those of the parent compound, it is possible to identify the key proximate carcinogens and the metabolic pathways leading to their formation. acs.orgnih.gov For instance, the finding that synthetic 3-OH-DBC produces a similar liver DNA adduct profile to DBC strongly supports the role of 3-hydroxylation as a critical activation step in that tissue. nih.gov

Another strategy is the use of substitution to block or alter specific metabolic sites. For example, methylation of the nitrogen atom in the carbazole (B46965) ring (N-methyl-DBC) was found to prevent the formation of hepatic DNA adducts, suggesting that the nitrogen atom or its immediate vicinity is crucial for the hepatocarcinogenicity of DBC. nih.govresearchgate.net However, N-methyl-DBC still induced DNA adducts in the lung and skin, albeit with a different profile than DBC, indicating that N-methylation alters the target organ specificity. nih.gov

Furthermore, the introduction of specific functional groups can be used to create fluorescent probes for biological imaging or to modulate the physicochemical properties of the molecule to study its interaction with cellular components. While not extensively applied to DBC for mechanistic metabolic studies, the principles of rational probe design are well-established. nih.govrsc.orgsemanticscholar.orgmdpi.comresearchgate.net For example, designing derivatives with altered lipophilicity or hydrogen-bonding capacity can provide insights into their transport across cell membranes and their binding to metabolic enzymes.

The systematic synthesis and evaluation of derivatives, such as the various positional isomers of hydroxy-DBC, provide a powerful tool to dissect the structure-activity relationships that govern the carcinogenicity of dibenzocarbazoles.

Emerging Applications of Carbazole Scaffolds Beyond Biological Interaction Mechanisms

Role in Organic Electronic Materials, Including Solar Cells and Organic Phosphorescent Materials

The 7H-dibenzo[c,g]carbazole core is a large, planar, and highly conjugated system, which are desirable characteristics for charge transport in organic electronic devices. researchgate.net The introduction of a hydroxyl (-OH) group at the 2-position, creating 7H-Dibenzo[c,g]carbazol-2-ol, can further modulate its electronic properties, making it a candidate for several applications.

While direct research on the application of 7H-Dibenzo[c,g]carbazol-2-ol in organic electronics is limited, the known roles of similar carbazole (B46965) derivatives provide a strong indication of its potential. For instance, derivatives of the parent compound, 7H-Dibenzo[c,g]carbazole, have been successfully incorporated into organic solar cells. rsc.org One such derivative, [4-(7H-Dibenzo[c,g]carbazole-7-yl)butyl]phosphonic acid, has been utilized as a hole transport layer (HTL) in perovskite solar cells, contributing to enhanced efficiency. rsc.org Another complex derivative, (4-(3,6-bis(7H-dibenzo[c,g]carbazol-7-yl)-9H-carbazol-9-yl)butyl)phosphonic acid, has been synthesized for use in hybrid hole transport layers, demonstrating the versatility of the dibenzocarbazole (B1207471) scaffold. researchgate.net

The presence of the hydroxyl group in 7H-Dibenzo[c,g]carbazol-2-ol could be leveraged in several ways. It could serve as a reactive site for further functionalization, allowing for the attachment of other groups to fine-tune the material's properties for specific applications. For example, in some carbazole derivatives, hydroxyl groups have been shown to influence catalytic processes during synthesis, indicating their potential as a handle for chemical modification. acs.org

In the context of organic phosphorescent materials, carbazole derivatives are widely used as host materials in organic light-emitting diodes (OLEDs). Their high triplet energy allows for efficient energy transfer to phosphorescent guest emitters. The extended conjugation of the 7H-dibenzo[c,g]carbazole system would likely result in a high triplet energy, making 7H-Dibenzo[c,g]carbazol-2-ol a promising candidate for a phosphorescent host. The hydroxyl group could also potentially participate in hydrogen bonding, which can influence the morphology of thin films and, consequently, the performance of the OLED device.

| Potential Application | Role of 7H-Dibenzo[c,g]carbazol-2-ol | Relevant Research on Derivatives |

| Organic Solar Cells (OSCs) | Hole Transport Layer (HTL) | [4-(7H-Dibenzo[c,g]carbazole-7-yl)butyl]phosphonic acid used in perovskite solar cells. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Phosphorescent Host Material | Carbazole derivatives are widely used as hosts due to their high triplet energies. |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | The planar and conjugated structure is conducive to charge transport. researchgate.net |

Design Considerations for Functional Carbazole-Based Materials

The design of functional materials based on the 7H-Dibenzo[c,g]carbazol-2-ol scaffold requires careful consideration of how structural modifications will impact its electronic and physical properties. The inherent properties of the parent 7H-dibenzo[c,g]carbazole, such as its high thermal stability and semiconducting nature, provide a robust foundation. researchgate.net

The position of the hydroxyl group at the 2-position is significant. This position is part of the extended π-system of the dibenzocarbazole core. The electron-donating nature of the hydroxyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of energy levels is critical for achieving efficient charge injection and transport in electronic devices.

Key design considerations include:

Solubility: Large, planar aromatic molecules like 7H-dibenzo[c,g]carbazole often have poor solubility in common organic solvents, which can hinder their processing for device fabrication. The hydroxyl group may slightly improve solubility, but further functionalization, such as the attachment of alkyl chains to the nitrogen atom, is a common strategy to enhance processability.

Energy Level Tuning: The HOMO and LUMO energy levels can be finely tuned by introducing various electron-donating or electron-withdrawing groups onto the carbazole core. The existing hydroxyl group is an electron-donating group. The synthesis of derivatives like 9-Nitro-7H-dibenzo[c,g]carbazol-2-ol, which contains a strong electron-withdrawing nitro group, demonstrates a strategy to significantly alter the electronic properties. fda.gov

Intermolecular Interactions: The planarity of the dibenzocarbazole core promotes strong π-π stacking, which is beneficial for charge transport. The hydroxyl group can introduce hydrogen bonding, which can further influence the molecular packing in the solid state. Controlling these intermolecular interactions is crucial for optimizing the performance of organic electronic devices.

Synthesis and Functionalization: The development of efficient synthetic routes is paramount. The synthesis of the parent 7H-dibenzo[c,g]carbazole can be achieved from 1,1'-bi-2-naphthol. chemicalbook.com The presence of the hydroxyl group and the reactive nitrogen atom provide two key sites for further chemical modification, allowing for the creation of a wide range of derivatives with tailored properties. researchgate.net

| Design Parameter | Influence of 7H-Dibenzo[c,g]carbazol-2-ol Structure | Strategy for Modification |

| Solubility | Planar core leads to low solubility. -OH group may offer slight improvement. | Alkylation at the nitrogen atom. |

| Energy Levels (HOMO/LUMO) | -OH group is electron-donating, affecting energy levels. | Introduction of electron-withdrawing or -donating groups at other positions. |

| Molecular Packing | Planar core promotes π-π stacking. -OH allows for hydrogen bonding. | Control of substituent size and shape to influence packing geometry. |

| Synthetic Accessibility | Parent scaffold can be synthesized; -OH and N-H are reactive sites. | Utilize the -OH and N-H for further functionalization to create derivatives. |

Future Research Directions and Unresolved Questions in 7h Dibenzo C,g Carbazole Research

Elucidation of Remaining Biotransformation Pathways and Ultimate Metabolites

A primary challenge in understanding the carcinogenicity of 7H-Dibenzo[c,g]carbazole (DBC) lies in the incomplete characterization of its metabolic pathways. nih.gov While it is established that cytochrome P450 (CYP) enzymes are pivotal in its biotransformation, primarily generating phenolic metabolites, the precise sequence of reactions and the full spectrum of resulting products are not entirely known. nih.govmedchemexpress.com

Current research suggests two main avenues of metabolic activation: one involving the carbon rings and another at the pyrrole (B145914) nitrogen. nih.gov However, the ultimate carcinogenic metabolite or metabolites responsible for its potent effects have yet to be definitively identified. nih.gov Studies have identified various monohydroxylated derivatives, such as 1-hydroxy-, 5-hydroxy-, and 13c-hydroxy-DBC, as metabolic products. nih.gov The metabolism of DBC has also been shown to produce 7-hydroxydibenzo[c,g]carbazole as a major metabolite in both rabbit lung and rat liver microsomes. nih.gov

Future investigations must focus on:

Identifying Undiscovered Metabolites: Employing advanced mass spectrometry and NMR spectroscopy to identify and characterize previously unknown intermediate and final metabolites.

Defining Pathway Specificity: Determining how different tissues and organs uniquely metabolize DBC, which could explain its tissue-specific carcinogenicity. nih.gov

Pinpointing the Ultimate Carcinogen(s): Through detailed mutagenesis and carcinogenesis studies of individual metabolites, researchers can aim to identify the specific chemical species responsible for the ultimate toxic effects of DBC.

Deeper Understanding of Environmental Persistence and Transformation in Diverse Ecosystems

7H-Dibenzo[c,g]carbazole is recognized as a widespread and persistent environmental pollutant, originating from the incomplete combustion of organic materials like fossil fuels and tobacco. nih.govca.gov Its high lipophilicity contributes to its bioaccumulation potential in the environment. nih.gov However, detailed knowledge regarding its long-term fate and transformation in various environmental compartments is limited.

Key areas for future environmental research include:

Biodegradation Studies: Identifying microbial communities and enzymatic pathways capable of degrading DBC in different environments, such as soil, sediment, and aquatic systems. Studies on the biodegradation of other complex hydrocarbons can serve as a model for this research. mdpi.com

Photodegradation Analysis: Given that DBC can be photoactivated by UVA light, further studies are needed to understand the role of sunlight in its environmental transformation and the nature of the resulting photoproducts. nih.gov

Ecosystem-Specific Fate Modeling: Developing models that can predict the persistence, transport, and transformation of DBC in specific ecosystems, considering factors like soil type, water chemistry, microbial population, and sunlight exposure.

Bioaccumulation in Food Webs: Investigating the extent to which DBC and its metabolites accumulate in different trophic levels of various ecosystems to better assess the risk to wildlife and human health.

Refinement of Computational Models for Predictive Mechanistic Analysis

Computational toxicology and chemistry offer powerful tools for predicting the adverse effects of chemicals and understanding their mechanisms of action, reducing the need for extensive animal testing. azolifesciences.com For compounds like DBC, Quantitative Structure-Activity Relationship (QSAR) models are valuable for predicting carcinogenicity and other toxic endpoints based on molecular structure. azolifesciences.comnih.gov

Future efforts in this area should concentrate on:

Developing Specific QSAR Models: Creating and validating QSAR models specifically for aza-polycyclic aromatic hydrocarbons (aza-PAHs), including DBC and its derivatives, to improve the accuracy of carcinogenicity predictions. nih.govresearchgate.net

Integrating Metabolic Data: Incorporating detailed metabolic pathway data into computational models to predict the formation of toxic metabolites and their subsequent interactions with biological macromolecules. Insights from computational studies into the metabolism of DBC by CYP1A1 are a step in this direction. researchgate.net

Mechanism-Based Modeling: Building predictive models that are based on the specific molecular mechanisms of DBC-induced toxicity, such as DNA adduct formation and receptor activation. nih.gov

Utilizing Machine Learning: Applying advanced machine learning and artificial intelligence algorithms to analyze large datasets from high-throughput screening and "-omics" technologies, thereby identifying complex patterns in the structure-toxicity relationship of dibenzocarbazoles. cam.ac.uk

Exploration of Novel Synthetic Routes to Complex Dibenzo[c,g]carbazole Derivatives

The synthesis of the carbazole (B46965) nucleus and its complex derivatives is a cornerstone of medicinal and materials chemistry. rsc.org While classical methods exist, the development of more efficient, versatile, and environmentally friendly synthetic strategies is an ongoing pursuit. rsc.org Access to a wider range of DBC derivatives is crucial for structure-activity relationship studies and for exploring potential therapeutic or material science applications.

Future synthetic chemistry research should explore:

C-H Functionalization: Expanding the use of transition-metal-catalyzed C-H activation to directly introduce a variety of functional groups onto the DBC scaffold, offering a more atom-economical approach to new derivatives. chim.it

Domino and Cascade Reactions: Designing innovative one-pot reactions, such as domino Diels-Alder reactions, that allow for the rapid assembly of complex, polyfunctionalized carbazole structures from simpler starting materials. beilstein-journals.org

Lewis Acid Catalysis: Further investigating Lewis acid-mediated cascade reactions to synthesize highly substituted carbazole frameworks efficiently. nih.gov

Novel Annulation Strategies: Developing new annulation and cycloaddition reactions to construct the dibenzo[c,g]carbazole core and related fused heterocyclic systems with greater control over regioselectivity and substitution patterns. rsc.org The use of palladium-catalyzed tandem reactions is a promising avenue for creating substituted carbazoles. chim.it

Q & A

Q. What are the key physicochemical properties of 7H-Dibenzo[c,g]carbazole critical for environmental and toxicological studies?

7H-Dibenzo[c,g]carbazole (CAS 194-59-2) has a molecular formula C₂₀H₁₃N (MW: 267.33 g/mol) and exhibits a melting point of 158°C and boiling point of 544°C . Its density (1.308 g/cm³ ) and low water solubility contribute to environmental persistence, favoring bioaccumulation in lipid-rich tissues . These properties inform experimental design for bioavailability assessments, such as partitioning studies in soil or aquatic systems.

Q. What experimental evidence supports the classification of 7H-Dibenzo[c,g]carbazole as a Group 2B carcinogen by IARC?

IARC classified 7H-Dibenzo[c,g]carbazole as Group 2B (possibly carcinogenic to humans) based on rodent studies showing tumorigenicity via skin application, subcutaneous injection, and intratracheal instillation . For example, hyperplastic epithelium and squamous metaplasia were observed in hamster lungs post-exposure . The compound’s structural similarity to polycyclic aromatic hydrocarbons (PAHs) and metabolic activation to DNA-reactive intermediates further underpin this classification .

Q. How is 7H-Dibenzo[c,g]carbazole detected in environmental and biological samples?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) or fluorescence detection is commonly used . Isotope-labeled standards (e.g., deuterated or ¹³C-labeled derivatives) enable precise quantification in complex matrices like tobacco smoke or sediment . For tissue distribution studies, radiolabeled (³H) compounds track pharmacokinetics, revealing rapid clearance from lungs and accumulation in the liver and fat .

Advanced Research Questions

Q. What molecular mechanisms drive 7H-Dibenzo[c,g]carbazole-induced DNA adduct formation?

Metabolic activation by cytochrome P450 1A1 (CYP1A1) generates reactive intermediates, primarily 3-hydroxy-7H-dibenzo[c,g]carbazole , which forms covalent DNA adducts . Computational docking studies reveal preferential binding of the parent compound to CYP1A1’s active site, with regioselective hydroxylation at the C3 position . Adducts are detected via ³²P-postlabeling assays, showing liver-specific genotoxicity in mice . Comparative studies with PAHs like benzo[a]pyrene highlight divergent adduct profiles, suggesting unique mutagenic pathways .

Q. How do computational models elucidate the regioselectivity of CYP1A1-mediated metabolism?

Density functional theory (DFT) and molecular dynamics simulations identify C3 as the most thermodynamically favorable site for hydroxylation due to lower activation energy barriers (~15 kcal/mol) compared to other positions . The planar structure of 7H-Dibenzo[c,g]carbazole allows π-π stacking with CYP1A1’s heme cofactor, stabilizing transition states. These models guide experimental validation using site-directed mutagenesis of CYP1A1 residues (e.g., Phe224, Asp320) to disrupt binding .

Q. What experimental models are optimal for studying 7H-Dibenzo[c,g]carbazole carcinogenesis?

- In vitro : Human V79MZh3A4 cells expressing CYP1A1 demonstrate dose-dependent micronuclei formation and apoptosis, linking metabolic activation to genotoxicity .

- In vivo : Strain A/J mice exhibit lung tumorigenesis post-intratracheal administration, mimicking inhalation exposure routes . Hamster models show rapid systemic distribution (half-life: 1–3 hours) and fecal excretion, reflecting hepatic detoxification .

Q. How does 7H-Dibenzo[c,g]carbazole compare to other heterocyclic aromatic compounds (HACs) in toxicity?

Compared to dibenz[a,j]acridine, 7H-Dibenzo[c,g]carbazole exhibits 300-fold lower DNA binding in mouse liver due to N-methylation reducing electrophilicity . However, skin-specific carcinogenicity persists, suggesting tissue-specific metabolic activation . Toxicity assays in rat liver epithelial cells reveal oxidative stress and mitochondrial dysfunction as secondary mechanisms .

Q. What advanced analytical techniques resolve structural derivatives for material science applications?

Derivatives like (4-(7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (used in perovskite solar cells) are characterized via HPLC-MS and nuclear magnetic resonance (NMR) . HOMO/LUMO energy levels (e.g., HOMO = -5.35 eV) are determined by cyclic voltammetry, guiding their application as hole-transport layers . Thermal stability (decomposition temperature > 300°C) ensures compatibility with device fabrication .

Q. Methodological Recommendations

- For DNA adduct detection , combine ³²P-postlabeling with exonuclease digestion to isolate specific adducts .

- In computational studies , validate docking results with free-energy perturbation (FEP) calculations to improve metabolic pathway predictions .

- Use isotope dilution mass spectrometry with ¹³C-labeled standards to minimize matrix effects in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.